
UM-164
Overview
Description
UM-164 (DAS-DFGO-II) is a dual inhibitor targeting both c-Src kinase and p38 mitogen-activated protein kinase (MAPK), with a dissociation constant (Kd) of 2.7 nM for c-Src and inhibitory activity against p38α and p38β isoforms . Its molecular formula is C₃₀H₃₁F₃N₈O₃S, and it exhibits potent anti-tumor activity in preclinical models of glioma and triple-negative breast cancer (TNBC) . This compound suppresses tumor proliferation by inducing G1-phase cell cycle arrest, inhibiting YAP (Yes-associated protein) nuclear localization, and downregulating YAP downstream targets such as CYR61, CTGF, and AXL . In vivo studies demonstrate significant tumor growth inhibition in glioma xenograft models at doses of 5–10 mg/kg with minimal toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UM-164 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a fluorinated phenyl group, which is then coupled with other aromatic rings through various organic reactions such as Suzuki coupling and Buchwald-Hartwig amination . The reaction conditions often involve the use of palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
UM-164 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Scientific Research Applications
Efficacy Against Triple-Negative Breast Cancer
-
In Vitro Studies :
- UM-164 demonstrated significant inhibitory effects on cell proliferation, migration, and invasion in TNBC cell lines. In particular, the compound showed a notable decrease in tumor growth in patient-derived xenograft models .
- The half-maximal inhibitory concentration (IC50) values for this compound were reported as follows:
- In Vivo Studies :
Comparative Data Table
The following table summarizes the efficacy of this compound compared to existing therapies:
Compound | Target Kinases | IC50 (µM) | Efficacy in TNBC Models | Toxicity Profile |
---|---|---|---|---|
This compound | c-Src, p38 MAPK | Varies (see above) | Significant reduction in tumor growth | Limited toxicity |
Existing c-Src Inhibitors | c-Src only | Higher than this compound | Less effective | Higher toxicity |
Existing p38 Inhibitors | p38 only | Varies | Moderate effectiveness | Varies |
Case Study 1: Triple-Negative Breast Cancer Model
In a study published by the University of Michigan, researchers evaluated this compound's effects on TNBC cells and found that it not only inhibited cell growth but also altered the localization of c-Src within these cells. This alteration is believed to contribute to its enhanced efficacy against TNBC .
Case Study 2: Glioma Cell Lines
Further investigations into glioma cell lines LN229 and SF539 revealed that this compound effectively inhibited cell growth across both lines, suggesting potential applications beyond breast cancer. The compound's IC50 values indicated a stronger effect on SF539 cells than on LN229 cells, highlighting differential sensitivity among tumor types .
Mechanism of Action
UM-164 exerts its effects by binding to the inactive conformation of c-Src and p38 MAPK. This binding inhibits the kinase activity of these proteins, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . Specifically, this compound reduces the activity of Yes-associated protein (YAP) by promoting its translocation to the cytoplasm, thereby decreasing the expression of YAP target genes such as CYR61 and AXL .
Comparison with Similar Compounds
UM-164 vs. Dasatinib
Key Findings :
- This compound outperforms Dasatinib in suppressing YAP activity and inducing cell cycle arrest due to its dual inhibition of c-Src and p38 MAPK .
- In TNBC models, this compound alters c-Src cellular localization and synergizes with p38 inhibition, achieving superior tumor suppression compared to Dasatinib monotherapy .
This compound vs. XMU-MP-1
XMU-MP-1 is a selective MST1/2 inhibitor that activates YAP by blocking Hippo pathway kinases.
Key Findings :
- This compound and XMU-MP-1 exert opposing effects on YAP: this compound suppresses YAP-driven oncogenesis, while XMU-MP-1 promotes YAP activation for tissue repair .
- This compound’s dual kinase inhibition provides broader anti-tumor applicability compared to XMU-MP-1’s niche role .
This compound vs. PD 169316
Key Findings :
- This compound’s dual inhibition of c-Src and p38 MAPK provides a mechanistic advantage over PD 169316, which lacks c-Src targeting .
Mechanistic Advantages of this compound
- Dual Kinase Inhibition : Simultaneous targeting of c-Src and p38 MAPK disrupts compensatory signaling pathways, reducing drug resistance .
- YAP Pathway Suppression : this compound increases YAP phosphorylation (p-YAP S397), sequestering it in the cytoplasm and downregulating pro-tumorigenic genes like CYR61 and AXL .
- Broad Applicability : Effective in both glioma (IC₅₀ = 10 µM) and TNBC (tumor volume reduction >50% at 20 mg/kg) .
Biological Activity
UM-164 is a novel compound that has garnered attention for its dual inhibitory effects on c-Src and p38 MAPK, making it a promising candidate in the treatment of various cancers, particularly triple-negative breast cancer (TNBC) and glioma. This article provides a detailed overview of its biological activity, including experimental findings, data tables, and case studies.
Overview of this compound
This compound is recognized as a high-potency inhibitor specifically targeting the inactive conformation of c-Src and p38 kinases. Its unique mechanism of action allows it to alter the localization and activity of these kinases, thereby exerting significant anti-tumor effects.
This compound operates through several key mechanisms:
- Inhibition of Cell Proliferation : It significantly reduces the proliferation rates of glioma cells and TNBC cells.
- Induction of Cell Cycle Arrest : this compound induces G1 phase cell cycle arrest in glioma cells, evidenced by increased G1 population percentages following treatment.
- Downregulation of YAP Activity : The compound triggers the translocation of YAP to the cytoplasm, reducing its activity and expression levels of target genes such as CYR61 and AXL .
In Vitro Studies
- Cell Proliferation Assays :
- Migration and Invasion Assays :
- Colony Formation Assay :
In Vivo Studies
In xenograft models using TNBC cell lines, this compound exhibited substantial anti-tumor activity with minimal toxicity. Tumor growth was significantly reduced compared to controls, highlighting its potential for clinical application .
Data Tables
Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
---|---|---|---|
LN229 | 10.07 | 6.20 | 3.81 |
SF539 | 3.75 | 2.68 | 1.23 |
Case Studies
Several studies have highlighted the effectiveness of this compound in various cancer models:
- Triple-Negative Breast Cancer : A study indicated that this compound not only inhibited cell proliferation but also altered the signaling pathways associated with tumor growth, demonstrating superior efficacy compared to existing treatments like Dasatinib .
- Glioma Models : Research showed that this compound significantly suppressed glioma cell proliferation and migration while inducing cell cycle arrest, providing a strong rationale for further clinical trials targeting gliomas .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of UM-164 in cancer research?
this compound is a dual inhibitor targeting c-Src and p38 MAPK (α/β isoforms). It binds the inactive DFG-out conformation of c-Src with high affinity (Kd = 2.7 nM) and inhibits p38α/p38β at low nanomolar concentrations . This dual inhibition disrupts downstream signaling pathways involved in cancer cell proliferation, migration, and survival. For example, in glioblastoma, this compound induces G1/S cell cycle arrest by downregulating cyclin D1, CDK6, and CDC6 .
Q. How is this compound's inhibitory efficacy quantified in vitro?
Researchers use:
- IC50 assays : Determines the half-maximal inhibitory concentration (e.g., IC50 = 10 µM in glioma cells after 24 hours ).
- Colony formation assays : Evaluates dose-dependent suppression of cell proliferation.
- Migration assays : Measures reduced cell motility (e.g., 100 nM this compound reduces LN229 glioblastoma cell migration by >50% ).
- 3D spheroid models : Assesses inhibition of tumor spheroid growth in a microenvironment-mimicking setup .
Q. What experimental models are used to study this compound's anti-tumor effects?
- Patient-derived xenografts (PDX) : this compound reduced tumor growth in TNBC PDX models (VARI-068 cell line) .
- Glioblastoma cell lines : LN229 and SF539 cells for migration and cell cycle analysis .
- Triple-negative breast cancer (TNBC) models : Molecular dynamics (MD) simulations reveal this compound's superior binding affinity (-9.9 kcal/mol) to Lyn kinase compared to Dasatinib (-8.3 kcal/mol) .
Q. How does this compound compare to other Src inhibitors like Dasatinib?
this compound exhibits higher specificity for Lyn kinase in TNBC, with stronger hydrogen bond interactions (e.g., with Glu98, Met85) and reduced loop flexibility in the kinase domain . Unlike Dasatinib, this compound stabilizes the inactive kinase conformation, potentially minimizing off-target effects .
Advanced Research Questions
Q. What computational methods elucidate this compound's binding dynamics?
- Molecular docking (AutoDock Vina) : Predicts binding poses and affinity .
- MD simulations (100+ ns) : Analyzes conformational changes (e.g., reduced loop fluctuations in Lyn-UM-164 complexes) .
- Principal Component Analysis (PCA) : Identifies dominant motion patterns in kinase-ligand systems .
- MM/GBSA calculations : Estimates binding free energy (this compound: -5.175 ± 2.076 kcal/mol vs. Dasatinib) .
Q. How do mutations like Thr91 affect this compound resistance?
Thr91 mutation in c-Src induces steric clashes with this compound, reducing hydrogen bonding and binding energy (-13.4 kcal/mol). This shifts the kinase to an active conformation, diminishing inhibitor efficacy. MD simulations show disrupted residue interaction networks (RINs) in mutants .
Q. Does this compound modulate non-kinase pathways?
this compound enhances PIP2 binding to TIPE2, a cancer-associated protein, at 5 µM but not at 25 µM. This biphasic effect suggests context-dependent roles in lipid signaling, independent of kinase inhibition .
Q. What are the implications of this compound's dual c-Src/p38 inhibition?
Dual targeting suppresses compensatory signaling. In TNBC, p38 inhibition synergizes with c-Src blockade to reduce metastasis and drug resistance . Mono-inhibition of c-Src or p38 alone is less effective in vivo .
Q. How does this compound alter kinase conformational dynamics?
Binding stabilizes the DFG-out conformation, restricting ATP-binding site accessibility. Hydrogen bonds with Met85 and Tyr120 reduce kinase domain flexibility, as shown in MD trajectory clustering .
Q. What biomarkers predict this compound sensitivity?
High Lyn kinase expression in TNBC correlates with this compound responsiveness . Cyclin D1 downregulation and G1/S arrest in glioblastoma are pharmacodynamic markers .
Properties
IUPAC Name |
2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1,3-thiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F3N8O3S/c1-18-6-7-22(37-27(43)20-4-3-5-21(14-20)30(31,32)33)15-23(18)38-28(44)24-17-34-29(45-24)39-25-16-26(36-19(2)35-25)41-10-8-40(9-11-41)12-13-42/h3-7,14-17,42H,8-13H2,1-2H3,(H,37,43)(H,38,44)(H,34,35,36,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBQUSWQAQFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=C(S3)NC4=CC(=NC(=N4)C)N5CCN(CC5)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F3N8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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